

Application Notes and Protocols: Methitural Sodium Salt for Intravenous Anesthesia

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methitural**

Cat. No.: **B1227589**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: **Methitural** sodium salt is an ultra-short-acting thiobarbiturate anesthetic that was in limited clinical use in the 1950s.^[1] Due to its short market presence, detailed modern pharmacokinetic and pharmacodynamic data are scarce. The following information is compiled from available historical literature and knowledge of the general properties of thiobarbiturate anesthetics. These notes are intended for research and informational purposes only and do not constitute clinical guidance.

Introduction

Methitural sodium salt, also known by trade names such as Neraval and Thiogenal, is a barbiturate derivative chemically identified as sodium 5-(1-methylbutyl)-5-[2-(methylthio)ethyl]-2-thiobarbiturate.^[1] It was developed as an ultra-short-acting intravenous anesthetic.^[1] Like other thiobarbiturates, its primary mechanism of action is the potentiation of the inhibitory neurotransmitter γ -aminobutyric acid (GABA) at the GABA-A receptor, leading to central nervous system depression and anesthesia.^[2]

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C12H19N2NaO2S2	[1]
Molecular Weight	310.41 g/mol	[1]
Appearance	Yellowish, hygroscopic crystalline powder	
Solubility	Freely soluble in water	

Pharmacological Profile

The pharmacological effects of **Methitural** sodium are characteristic of the thiobarbiturate class, including rapid induction of anesthesia and a short duration of action following a single bolus dose.

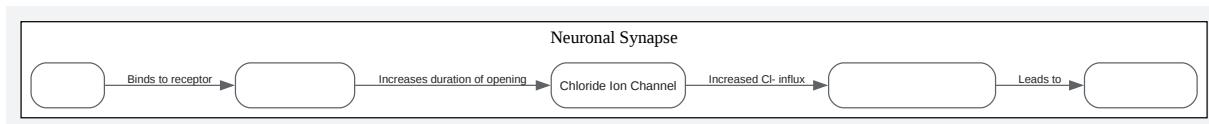
Pharmacodynamics

The primary pharmacodynamic effect of **Methitural** sodium is dose-dependent depression of the central nervous system, ranging from sedation to general anesthesia.

Comparative Effects of Intravenous Anesthetics:

Parameter	Methitural Sodium (inferred)	Thiopental Sodium	Methohexital Sodium
Anesthetic Potency	Less potent than Methohexital	Standard	More potent than Thiopental
Induction Time	Rapid (seconds)	Rapid (seconds)	Rapid (seconds)
Duration of Action	Ultra-short	Short	Ultra-short
Analgesic Effect	Poor	Poor	Poor
Respiratory Depression	Present, dose- dependent	Present, dose- dependent	Present, dose- dependent
Cardiovascular Effects	Myocardial depression, vasodilation	Myocardial depression, vasodilation	Myocardial depression, vasodilation

Pharmacokinetics


The pharmacokinetics of **Methitural** sodium are characterized by rapid distribution to the brain and other highly perfused organs, followed by redistribution to less perfused tissues, which is the primary mechanism for the termination of its anesthetic effect after a single dose.

Key Pharmacokinetic Parameters (General for Thiobarbiturates):

Parameter	Description
Absorption	Administered intravenously, bioavailability is 100%.
Distribution	Rapidly crosses the blood-brain barrier due to high lipid solubility. Initial distribution to vessel-rich organs (brain, heart, liver, kidneys), followed by redistribution to muscle and then fat.
Metabolism	Primarily hepatic, via oxidation of side chains.
Excretion	Metabolites are excreted renally.

Signaling Pathway

The anesthetic effect of **Methitural** sodium, like other barbiturates, is mediated through its interaction with the GABA-A receptor in the central nervous system.

[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Methitural** sodium at the GABA-A receptor.

Experimental Protocols

The following are generalized protocols for the preparation and administration of a thiobarbiturate anesthetic like **Methitural** sodium for research purposes. Note: These are not validated clinical protocols.

Preparation of Anesthetic Solution

Objective: To prepare a fresh solution of **Methitural** sodium for intravenous administration.

Materials:

- **Methitural** sodium salt powder
- Sterile Water for Injection or 0.9% Sodium Chloride
- Sterile vials and syringes
- Appropriate personal protective equipment (PPE)

Procedure:

- Perform all procedures under aseptic conditions.

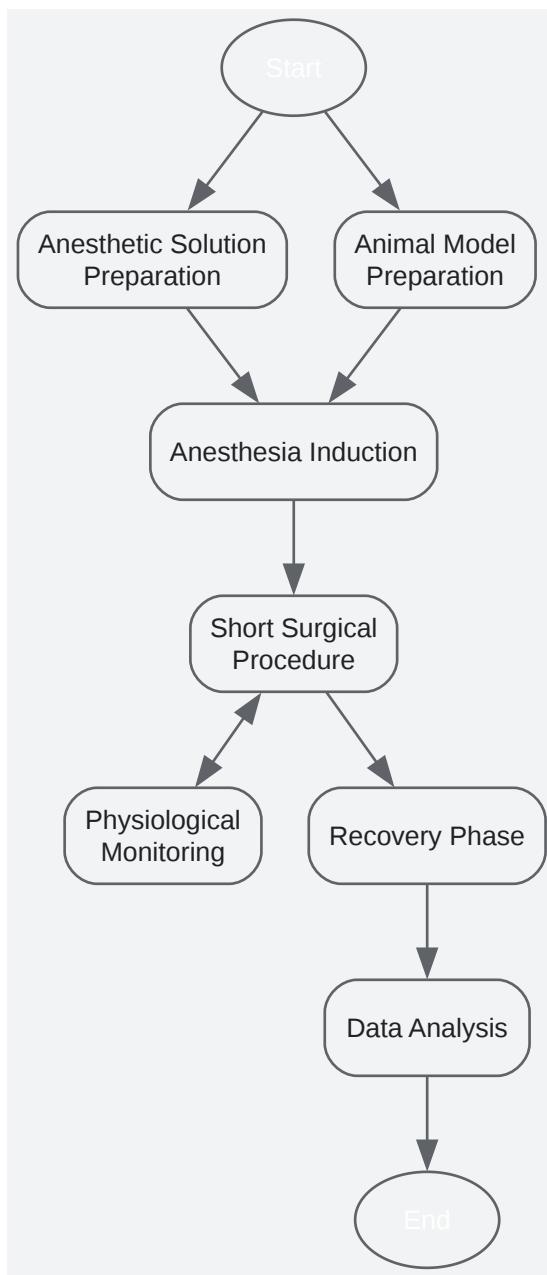
- Calculate the required amount of **Methitural** sodium based on the desired concentration (e.g., 2.5% or 25 mg/mL).
- Reconstitute the **Methitural** sodium powder with the appropriate volume of sterile diluent.
- Gently agitate the vial until the powder is completely dissolved.
- Visually inspect the solution for any particulate matter or discoloration. The solution should be a clear, yellowish liquid.
- Use the prepared solution promptly, as barbiturate solutions can be unstable.

In Vivo Anesthesia Induction in a Rodent Model (Example)

Objective: To induce general anesthesia in a rat model for a short surgical procedure.

Materials:

- Prepared **Methitural** sodium solution (e.g., 10 mg/mL)
- Rat model
- Appropriate catheters for intravenous administration (e.g., tail vein)
- Monitoring equipment (e.g., for heart rate, respiratory rate)
- Heating pad to maintain body temperature


Procedure:

- Acclimatize the animal to the experimental setting.
- Weigh the animal to determine the correct dosage.
- Secure the animal in a suitable restraint device and place an intravenous catheter.
- Administer a test dose of **Methitural** sodium (e.g., 5-10 mg/kg) intravenously.

- Administer the induction dose of **Methitural** sodium (e.g., 20-40 mg/kg) as a slow bolus injection.
- Continuously monitor the animal for the depth of anesthesia (e.g., loss of righting reflex, response to pedal withdrawal reflex).
- Maintain anesthesia with intermittent boluses or a continuous infusion, titrating to effect.
- Monitor vital signs throughout the procedure.
- Allow the animal to recover on a heating pad, monitoring until fully ambulatory.

Experimental Workflow

The following diagram illustrates a general workflow for evaluating a novel intravenous anesthetic in a preclinical setting.

[Click to download full resolution via product page](#)

Caption: General workflow for in vivo anesthetic evaluation.

Conclusion

Methitural sodium salt is a historically significant ultra-short-acting thiobarbiturate anesthetic. While it is no longer in clinical use, its study provides insights into the structure-activity relationships of barbiturates. For modern research, a thorough understanding of the general pharmacology of this class of drugs is essential when investigating historical compounds or

developing new intravenous anesthetic agents. Due to the limited availability of specific data, any experimental work with compounds like **Methitural** sodium should be approached with caution and would require extensive preliminary dose-finding and safety studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methitural - Wikipedia [en.wikipedia.org]
- 2. sutterhealth.org [sutterhealth.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Methitural Sodium Salt for Intravenous Anesthesia]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1227589#methitural-sodium-salt-for-intravenous-anesthesia>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com